molecular formula C11H7Cl2N3O2S B2355255 6,8-dichloro-4H-chromen-4-one-3-carboxaldehyde thiosemicarbazide CAS No. 1025250-82-1

6,8-dichloro-4H-chromen-4-one-3-carboxaldehyde thiosemicarbazide

Cat. No.: B2355255
CAS No.: 1025250-82-1
M. Wt: 316.16
InChI Key: NYFRVIVYZZQZES-CRKCGEKBSA-N
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Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-4H-chromen-4-one-3-carboxaldehyde thiosemicarbazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Mechanism of Action

The mechanism by which 6,8-dichloro-4H-chromen-4-one-3-carboxaldehyde thiosemicarbazide exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with DNA . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-dichloro-4H-chromen-4-one-3-carboxaldehyde thiosemicarbazide is unique due to the presence of both chlorine atoms and the thiosemicarbazide group, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

[(E)-(6,8-dichloro-4-oxochromen-3-yl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O2S/c12-6-1-7-9(17)5(3-15-16-11(14)19)4-18-10(7)8(13)2-6/h1-4H,(H3,14,16,19)/b15-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFRVIVYZZQZES-CRKCGEKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CO2)C=NNC(=S)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C2=C1C(=O)C(=CO2)/C=N/NC(=S)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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